molecular formula C8H14O2 B6228016 6-oxaspiro[3.5]nonan-9-ol CAS No. 1498004-81-1

6-oxaspiro[3.5]nonan-9-ol

Cat. No.: B6228016
CAS No.: 1498004-81-1
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxaspiro[3.5]nonan-9-ol is a chemical compound with the molecular formula C8H14O2. It features a unique spirocyclic structure, which makes it an interesting subject for various scientific studies and applications. This compound is often used as a building block in the synthesis of more complex molecules, contributing to advancements in fields such as drug discovery, material science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxaspiro[3.5]nonan-9-ol typically involves the formation of the spirocyclic ring system. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a spirocyclic ketone can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Mechanism of Action

The mechanism by which 6-oxaspiro[3.5]nonan-9-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

1498004-81-1

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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